2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol
CAS No.: 217792-89-7
Cat. No.: VC20758878
Molecular Formula: C22H32O5
Molecular Weight: 376.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 217792-89-7 |
---|---|
Molecular Formula | C22H32O5 |
Molecular Weight | 376.5 g/mol |
IUPAC Name | (8R,9S,13S,14S,17S)-3,17-bis(methoxymethoxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-2-ol |
Standard InChI | InChI=1S/C22H32O5/c1-22-9-8-15-16(18(22)6-7-21(22)27-13-25-3)5-4-14-10-20(26-12-24-2)19(23)11-17(14)15/h10-11,15-16,18,21,23H,4-9,12-13H2,1-3H3/t15-,16+,18-,21-,22-/m0/s1 |
Standard InChI Key | XXXVHIQGIYOGRK-HIFDQRORSA-N |
Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OCOC)CCC4=CC(=C(C=C34)O)OCOC |
SMILES | CC12CCC3C(C1CCC2OCOC)CCC4=CC(=C(C=C34)O)OCOC |
Canonical SMILES | CC12CCC3C(C1CCC2OCOC)CCC4=CC(=C(C=C34)O)OCOC |
Chemical and Structural Properties
Molecular Composition and Formula
The molecular formula of 2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol is , which corresponds to a molecular weight of 376.5 g/mol. This compound is characterized by its unique structural modifications that differentiate it from natural estradiol derivatives. The inclusion of methoxymethyl groups at the 3 and 17 positions significantly alters its physicochemical properties, enhancing its stability and bioavailability.
Structural Description
The IUPAC name for the compound is (8R,9S,13S,14S,17S)-3,17-bis(methoxymethoxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-2-ol. Its stereochemical configuration ensures selective binding to estrogen receptors while minimizing off-target effects. The compound’s SMILES representation is .
Physical Properties
The compound exhibits a crystalline solid form under standard laboratory conditions. It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol but demonstrates limited solubility in aqueous solutions. These solubility characteristics are critical for its formulation in pharmaceutical applications.
Data Table: Chemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 376.5 g/mol |
IUPAC Name | (8R,9S,...phenanthren-2-ol) |
SMILES | |
Solubility | Organic solvents |
Mechanisms of Action
Interaction with Estrogen Receptors
2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol functions as a selective estrogen receptor modulator (SERM). SERMs are compounds that exhibit tissue-specific agonistic or antagonistic activity on estrogen receptors. This selectivity allows the compound to exert beneficial effects on bone density and cardiovascular health while reducing the risk of estrogenic stimulation in breast and uterine tissues.
Enzymatic Inhibition
Research indicates that estradiol derivatives such as this compound can inhibit key enzymes involved in estrogen metabolism. Specifically, it inhibits 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), an enzyme responsible for converting estrone to estradiol. This inhibition reduces local estrogen levels in tissues where it is overexpressed, such as certain cancers.
Data Table: Mechanistic Insights
Mechanism | Description |
---|---|
SERM Activity | Tissue-specific modulation of estrogen receptors |
Enzyme Inhibition | Inhibits 17β-HSD1 enzyme |
Pharmacological Implications
Therapeutic Applications
The compound holds promise for treating estrogen-dependent diseases such as breast cancer and endometriosis. Its ability to selectively modulate estrogen receptors makes it a candidate for therapies aimed at reducing tumor growth without significant side effects.
Cardiovascular Benefits
Studies suggest that SERMs like this compound may improve cardiovascular health by enhancing lipid profiles and reducing arterial stiffness. These effects are mediated through selective activation of estrogen receptors in vascular tissues.
Data Table: Pharmacological Applications
Application | Potential Benefits |
---|---|
Breast Cancer Therapy | Reduces tumor growth |
Endometriosis Treatment | Alleviates symptoms |
Cardiovascular Health | Improves lipid profiles |
Safety Parameter | Assessment |
---|---|
Reproductive Toxicity | Potential risk |
Environmental Impact | Requires evaluation |
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